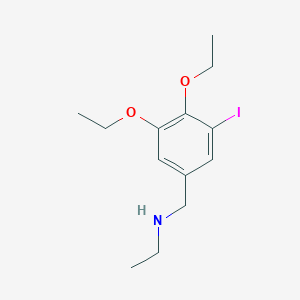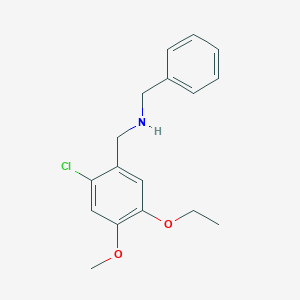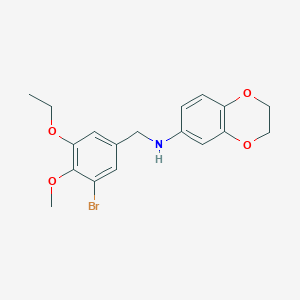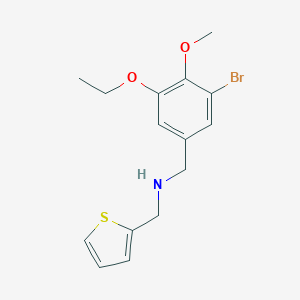![molecular formula C22H26ClFN2O3 B283432 2-{4-[(3-chloro-4-fluoroanilino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide](/img/structure/B283432.png)
2-{4-[(3-chloro-4-fluoroanilino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[(3-chloro-4-fluoroanilino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide is a chemical compound used in scientific research for its potential therapeutic applications. It is commonly referred to as CFTR modulator due to its ability to modulate the activity of cystic fibrosis transmembrane conductance regulator (CFTR) protein.
Mécanisme D'action
The mechanism of action of 2-{4-[(3-chloro-4-fluoroanilino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide involves the modulation of 2-{4-[(3-chloro-4-fluoroanilino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide protein activity. It binds to specific sites on the 2-{4-[(3-chloro-4-fluoroanilino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide protein, known as potentiator sites, and increases the opening of the ion channel, allowing for increased salt and water movement in and out of cells. This leads to improved mucus clearance in the lungs and other organs, reducing the risk of infection and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{4-[(3-chloro-4-fluoroanilino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide are primarily related to its modulation of 2-{4-[(3-chloro-4-fluoroanilino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide protein activity. It has been shown to increase chloride and bicarbonate secretion in airway epithelial cells, leading to improved mucus clearance and reduced inflammation in the lungs. Additionally, it has been shown to improve pancreatic function in CF patients with specific mutations in the 2-{4-[(3-chloro-4-fluoroanilino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide gene.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-{4-[(3-chloro-4-fluoroanilino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide in lab experiments include its specificity for 2-{4-[(3-chloro-4-fluoroanilino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide protein modulation and its potential therapeutic applications in CF and other diseases. However, its limitations include the need for specific mutations in the 2-{4-[(3-chloro-4-fluoroanilino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide gene for its therapeutic effects and the potential for off-target effects on other ion channels.
Orientations Futures
For research on 2-{4-[(3-chloro-4-fluoroanilino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide include the development of more potent and selective 2-{4-[(3-chloro-4-fluoroanilino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide modulators for patients with different 2-{4-[(3-chloro-4-fluoroanilino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide mutations, the investigation of its potential use in other diseases, such as COPD and non-CF bronchiectasis, and the exploration of its combination with other 2-{4-[(3-chloro-4-fluoroanilino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide modulators for improved therapeutic effects. Additionally, further research is needed to understand the long-term safety and efficacy of 2-{4-[(3-chloro-4-fluoroanilino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide modulators in CF patients.
Méthodes De Synthèse
The synthesis of 2-{4-[(3-chloro-4-fluoroanilino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide involves the reaction between 2-{4-[(3-chloro-4-fluoroanilino)methyl]-2-methoxyphenoxy}-N-(cyclohexylcarbamoyl) acetamide and trifluoroacetic acid. The reaction takes place at room temperature, and the final product is obtained through crystallization. The purity of the compound is confirmed using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
2-{4-[(3-chloro-4-fluoroanilino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide is primarily used in scientific research for its potential therapeutic applications in cystic fibrosis (CF). CF is a genetic disorder that affects the respiratory, digestive, and reproductive systems. It is caused by mutations in the 2-{4-[(3-chloro-4-fluoroanilino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide gene, which encodes the 2-{4-[(3-chloro-4-fluoroanilino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide protein. 2-{4-[(3-chloro-4-fluoroanilino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide is an ion channel that regulates the movement of salt and water in and out of cells. Mutations in the 2-{4-[(3-chloro-4-fluoroanilino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide gene result in a dysfunctional 2-{4-[(3-chloro-4-fluoroanilino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide protein, leading to the accumulation of thick, sticky mucus in the lungs and other organs.
2-{4-[(3-chloro-4-fluoroanilino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide is a 2-{4-[(3-chloro-4-fluoroanilino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide modulator that can increase the activity of the 2-{4-[(3-chloro-4-fluoroanilino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide protein. It has been shown to improve lung function and reduce the frequency of pulmonary exacerbations in CF patients with specific mutations in the 2-{4-[(3-chloro-4-fluoroanilino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide gene. Additionally, it has been studied for its potential use in other diseases, such as chronic obstructive pulmonary disease (COPD) and non-CF bronchiectasis.
Propriétés
Formule moléculaire |
C22H26ClFN2O3 |
|---|---|
Poids moléculaire |
420.9 g/mol |
Nom IUPAC |
2-[4-[(3-chloro-4-fluoroanilino)methyl]-2-methoxyphenoxy]-N-cyclohexylacetamide |
InChI |
InChI=1S/C22H26ClFN2O3/c1-28-21-11-15(13-25-17-8-9-19(24)18(23)12-17)7-10-20(21)29-14-22(27)26-16-5-3-2-4-6-16/h7-12,16,25H,2-6,13-14H2,1H3,(H,26,27) |
Clé InChI |
QYMJBGRTPXGSHY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CNC2=CC(=C(C=C2)F)Cl)OCC(=O)NC3CCCCC3 |
SMILES canonique |
COC1=C(C=CC(=C1)CNC2=CC(=C(C=C2)F)Cl)OCC(=O)NC3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-bromo-6-methoxy-4-[(2-methylpropylamino)methyl]phenoxy]-N-phenylacetamide](/img/structure/B283352.png)



![N-[4-(allyloxy)-3,5-dichlorobenzyl]-N-propylamine](/img/structure/B283356.png)
![N-[2-(difluoromethoxy)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B283357.png)
![N-[2-(difluoromethoxy)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B283358.png)
![N-[2-(difluoromethoxy)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B283359.png)
![2-chloro-N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide](/img/structure/B283361.png)
![N-[2-(difluoromethoxy)phenyl]-3-fluorobenzamide](/img/structure/B283362.png)
![4-tert-butyl-N-[2-(difluoromethoxy)phenyl]benzamide](/img/structure/B283363.png)

